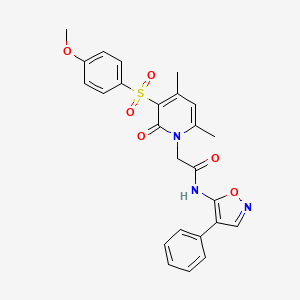

2-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phényl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

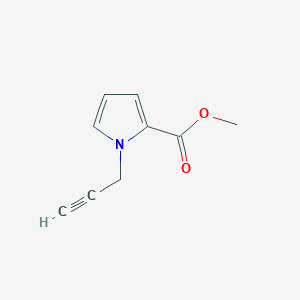

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of these compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used are crucial in determining the final structure of the compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the pyrrolidine ring and its derivatives . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring, are some of the factors that enhance the interest in this saturated scaffold .Applications De Recherche Scientifique

- 2-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phényl)benzamide a été étudié comme inhibiteur de kinase. Plus précisément, il montre une activité nanomolaire contre CK1γ et CK1ε, suggérant son potentiel dans la modulation des voies de kinases .

- La restructuration rationnelle de la partie amide d'un composé apparenté a conduit à l'identification d'inhibiteurs de Trk fluorés avec des valeurs de CI50 picomolaires. Ces composés ont été conçus pour un marquage efficace au fluor-18, les rendant adaptés aux applications d'imagerie par tomographie par émission de positons (TEP) .

- Dans une recherche d'agents antituberculeux puissants, This compound a été évalué. Les tests de viabilité cellulaire ont révélé son activité à diverses concentrations. Des études supplémentaires pourraient explorer son mécanisme d'action et son potentiel en tant que candidat médicament antituberculeux .

- La stéréogénicité des carbones dans le cycle pyrrolidine influence le profil biologique des candidats médicaments, affectant leur mode de liaison aux protéines énantiosélectives .

Inhibition de Kinase

Marquage au Fluor-18 pour l'imagerie TEP

Activité antituberculeuse

Exploration de l'échafaudage hétérocyclique

Synthèse chimique et chimie médicinale

Orientations Futures

The future directions for these compounds involve further development and evaluation of their anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biochemical pathways

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been reported to exhibit significant activity against various diseases

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O/c22-18-6-2-1-5-17(18)21(27)23-16-9-7-15(8-10-16)19-11-12-20(25-24-19)26-13-3-4-14-26/h1-2,5-12H,3-4,13-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUKHMMSLMNCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)

![N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2536442.png)

![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)

![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)

![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)

![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)

![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)